N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea
Overview
Description
N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 5-bromo-2-chloro-3-pyridine with 3-(trifluoromethyl)aniline in the presence of a suitable coupling reagent. Common reagents used in this process include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions may yield various substituted urea derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and a trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea
- N-(5-bromo-2-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea
- N-(5-bromo-2-chloro-3-pyridyl)-N’-[4-(trifluoromethyl)phenyl]urea
Uniqueness
N-(5-bromo-2-chloro-3-pyridyl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical properties and potential applications. Its structural features may confer advantages in terms of stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(5-bromo-2-chloropyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3N3O/c14-8-5-10(11(15)19-6-8)21-12(22)20-9-3-1-2-7(4-9)13(16,17)18/h1-6H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFMVIUOZFPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(N=CC(=C2)Br)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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